HaloPROTAC-E

Content Navigation

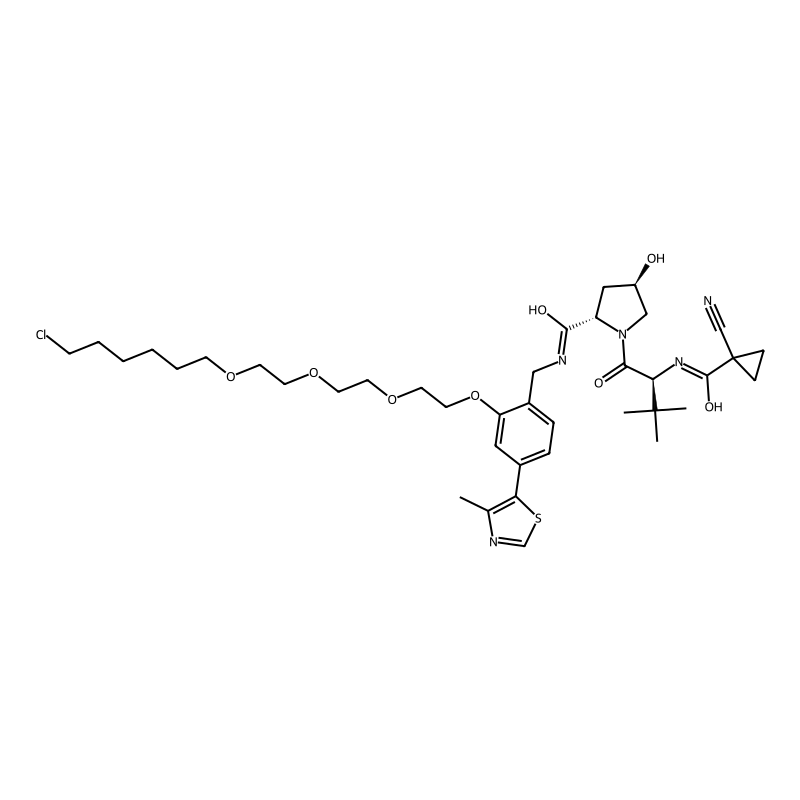

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

what is HaloPROTAC-E

Mechanism of Action

HaloPROTAC-E is a bifunctional molecule with a chloroalkane group that covalently binds to the HaloTag7 domain. Simultaneously, its high-affinity VHL ligand recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This brings the target protein into close proximity with the ubiquitination machinery, leading to its polyubiquitination and subsequent degradation by the proteasome [1] [2].

This compound mediates target protein ubiquitination and degradation by forming a ternary complex.

Experimental Applications & Validation

The primary application of this compound is the rapid and reversible knockdown of endogenously tagged proteins to interrogate their biological function. This approach combines this compound with CRISPR/Cas9 gene-editing technology [1].

- Validated Model System: this compound has been successfully used to degrade endogenously Halo-tagged SGK3 and VPS34 in HEK293 knock-in cell lines [1].

- Functional Consequences: Degradation of HaloTag7-SGK3 by this compound effectively blocked downstream phosphorylation of its physiological substrate, NDRG1, confirming the functional impact of the knockdown [1].

- Pathway and Complex Analysis: Treatment with this compound induced degradation of not only HaloTag7-VPS34 but also its endogenous binding partners (VPS15, Beclin1, and ATG14), demonstrating its utility in studying native protein complexes [1].

Practical Experimental Guide

Below is a summary of key experimental parameters for using this compound in cellular assays, synthesized from published protocols [3] [1].

| Parameter | Details & Conditions |

|---|---|

| Working Concentration | DC₅₀ ~3-10 nM; Effective range from low nanomolar up to 1 µM for maximal degradation [3] [1]. |

| Treatment Duration | Degradation observable within 30 minutes; maximal degradation (~95%) achieved by 24-48 hours [1]. |

| Solubility & Storage | Soluble in DMSO (100 mg/mL or 126.52 mM). Store as aliquots at -80°C (6 months) or -20°C (1 month) [3]. |

| Control Experiments | Use ent-HaloPROTAC-E (the inactive enantiomer) to confirm VHL-dependent, on-target degradation [2]. |

| Validation Methods | Immunoblotting, flow cytometry (for fluorescent Halo fusions), global proteomics for selectivity assessment [1] [2]. |

Key Advantages for Research

- High Potency and Speed: Its low nanomolar DC₅₀ and rapid action enable the study of acute protein loss, minimizing adaptive cellular responses [1].

- Exceptional Selectivity: Quantitative global proteomics confirmed that this compound selectively degrades only the Halo-tagged protein complex without significantly affecting the rest of the proteome [1] [4].

- Reversibility: The knockdown is reversible upon washout, allowing for transient protein depletion to study essential genes and monitor phenotypic recovery [1].

- Overcomes Localization Challenges: this compound has demonstrated efficacy in degrading proteins localized to challenging compartments like endosomes [1] [5].

References

- 1. Rapid and Reversible Knockdown of Endogenously ... [pmc.ncbi.nlm.nih.gov]

- 2. HaloPROTACS: Use of Small Molecule PROTACs to ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | HaloProtac | MedChemExpress [medchemexpress.com]

- 4. Rapid and Reversible Knockdown of Endogenously ... [figshare.com]

- 5. Cellular parameters shaping pathways of targeted protein ... [nature.com]

Mechanism of Action and Experimental Evidence

HaloPROTAC-E works through a catalytic mechanism, recruiting cellular degradation machinery to a protein of interest that has been genetically fused with HaloTag7.

Molecular Mechanism

The mechanism is a multi-step process that leverages the cell's natural ubiquitin-proteasome system.

This compound induces target protein degradation via the ubiquitin-proteasome system [1] [2].

Key Experimental Validation

Several critical experiments confirm that this compound operates through its intended VHL-dependent mechanism [1]:

- VHL Dependency: The enantiomer of this compound (ent-HaloPROTAC), which has identical physical properties but cannot bind VHL, shows no degradation activity [1].

- Proteasome Dependency: Treatment with proteasome inhibitors like MG132 rescues the HaloTag7-fusion protein from degradation [3].

- Hook Effect: At high concentrations (e.g., > 625 nM), this compound loses efficacy because it forms binary complexes (PROTAC-POI or PROTAC-VHL) instead of the productive ternary complex, a hallmark of bifunctional degraders [1].

Critical Design and Experimental Parameters

The effectiveness of this compound is highly dependent on its specific structural features and the cellular context.

Linker Structure and E3 Ligase Recruitment

This compound incorporates a small-molecule VHL ligand connected to the chloroalkane HaloTag ligand via a polyethylene glycol (PEG)-based linker [1]. This design was a significant improvement over early PROTACs that used peptidic E3 ligase ligands, resulting in better cell permeability and potency [1] [2].

Optimizing the linker length and composition is critical for forming a stable ternary complex. Research on earlier HaloPROTACs showed that linkers that are too short or too long can drastically reduce degradation efficiency [1] [4]. The specific attachment point of the linker to the VHL ligand also influences potency [1].

Cellular Context Considerations

Successful degradation depends on several cellular factors [5] [3]:

- E3 Ligase Expression: The target cell must express the VHL E3 ligase.

- Target Localization: Degradation efficiency can vary depending on the subcellular localization of the HaloTag7-fusion protein, as the ubiquitin-proteasome machinery is primarily cytoplasmic and nuclear [5].

- Protein Turnover Rate: Proteins with very fast synthesis rates may be harder to deplete effectively [3].

Application Workflow

Using this compound in an experiment involves a defined workflow, from system design to validation.

Typical workflow for using this compound to study protein function [1] [3].

Degradation Assay and Validation

The most straightforward method to assess degradation is by treating the engineered cells with this compound and measuring the loss of the target protein over time.

- Quantification Methods: Degradation can be measured via immunoblotting or, for fluorescently tagged proteins, by flow cytometry to monitor loss of fluorescence [1].

- Key Metrics: The standard metrics are DC₅₀ (concentration that degrades 50% of the target) and Dmax (maximum degradation achieved) [3].

- Mechanistic Validation: Include controls to confirm the mechanism, such as co-treatment with a proteasome inhibitor (e.g., MG132) to rescue degradation, and using the inactive enantiomer (ent-HaloPROTAC) to rule out off-target effects [1].

Comparison with Other Systems

This compound belongs to a broader family of inducible degradation tools. Here’s how it compares to other widely used systems:

| System | E3 Ligase | Inducer | Key Feature | Consideration |

|---|---|---|---|---|

| This compound | VHL | This compound molecule | Reversible; uses covalent HaloTag7 binder | Requires expression of HaloTag7 fusion protein [1] |

| dTAG System | CRBN or VHL | dTAG molecule (e.g., dTAG-13) | Reversible; uses high-affinity FKBP12F³⁶V binder | Requires expression of FKBP12F³⁶V fusion protein [5] |

| AID System | TIR1 (Plant-derived) | Auxin (e.g., IAA) | Reversible; small inducer molecule | Requires expression of AID tag and TIR1 ligase [6] |

This compound is a highly valuable tool for achieving rapid and reversible protein knockdown, especially useful for validating the function of essential proteins or studying the consequences of acute protein loss.

References

- 1. : Use of Small Molecule PROTACs to Induce... HaloPROTACS [pmc.ncbi.nlm.nih.gov]

- 2. Using Protein Degradation To Target the... | Technology Networks [technologynetworks.com]

- 3. Targeted Protein Degradation: Challenges and... - Aragen Life Sciences [aragen.com]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. Cellular parameters shaping pathways of targeted protein ... [nature.com]

- 6. Controlling Protein Stability Using E3 Ubiquitin Ligases ... - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Data Summary

The core quantitative data for HaloPROTAC-E is consolidated in the following table for easy reference.

| Parameter | Value / Description |

|---|---|

| DC₅₀ (Potency) | 3 - 10 nM (for Halo-tagged SGK3 and VPS34) [1] [2] [3] |

| Dmax (Maximal Degradation) | ~95% (for Halo-tagged SGK3 at 48 hours) [2] |

| Time to 50% Degradation | ~30 minutes (for Halo-tagged SGK3) [2] |

| Molecular Weight | 790.41 g/mol [1] [3] [4] |

| CAS Number | 2365478-58-4 [1] [3] [4] |

| Key Experimental Cell Line | HEK293 cells with endogenous VPS34 or SGK3 genes edited via CRISPR/Cas9 to express HaloTag7 fusions [2] |

Mechanism of Action

This compound is a heterobifunctional molecule that acts as a catalytic degrader. Its mechanism can be visualized as follows, illustrating how it hijacks the cell's natural protein degradation machinery.

This mechanism leads to the rapid, dose-dependent, and reversible removal of the target protein, effectively knocking down its function without the need for genetic modification at the DNA or RNA level [2] [5].

Key Experimental Protocols

To achieve the results cited above, specific and optimized experimental methodologies were employed. The key steps of the workflow and the detailed protocols for critical experiments are outlined below.

Generation of Endogenous HaloTag7 Knock-in Cell Lines

The studies used CRISPR/Cas9 gene-editing in HEK293 cells to tag the endogenous genes for VPS34 (N-terminal tag) and SGK3 (C-terminal tag) with HaloTag7 [2].

- Critical Validation Steps:

- Localization: Using fluorescent HaloTag ligands to confirm the tagged protein localizes correctly to endosomes, co-localizing with markers like Rab5 [2].

- Functionality: Treated cells with a VPS34 inhibitor (VPS34-IN1), which caused the SGK3-Halo protein to relocate from endosomes to the cytosol, confirming the fusion protein was functional and responsive [2].

- Complex Integrity: For VPS34, immunoprecipitation confirmed that the Halo-tagged protein still formed its native complex with partners like VPS15, Beclin1, and ATG14 [2].

Degradation and Functional Assays

- Degradation Measurement:

- Kinetics of Degradation:

- To measure the speed of degradation, cells were treated with a single dose (e.g., 300 nM) and harvested at various time points (e.g., 0 - 48 hours) for immunoblot analysis [2].

- Functional Consequences:

- To confirm that degradation has a biological effect, researchers analyzed the phosphorylation status of downstream substrates. For example, successful degradation of SGK3 blocked the phosphorylation of its substrate, NDRG1 [2].

- Global Proteomics was used to demonstrate remarkable selectivity, showing that only the Halo-tagged VPS34 complex members were degraded, with no significant off-target effects on other proteins [2].

Strategic Considerations for Researchers

- Reversibility: A key advantage of this compound is that its effects are reversible. Removing the compound from the cell medium allows the tagged protein to be re-synthesized and return to normal levels over time, enabling studies of protein recovery [2].

- Comparison to Other Systems: A 2022 benchmarking study compared various tag-targeted degradation systems. It noted that while the dTAG (FKBPF36V) system can exhibit superior degradation for some targets, HaloPROTACs are a powerful and well-established tool. A notable characteristic of HaloPROTACs is their covalent and therefore non-catalytic mechanism, meaning one molecule of degrader is consumed per tagging event. This can require stoichiometric occupancy for complete degradation compared to catalytic, non-covalent degraders [6].

References

- 1. This compound [medchemexpress.com]

- 2. Rapid and Reversible Knockdown of Endogenously ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound supplier | CAS 2365478-58-4 [aobious.com]

- 4. This compound | Halo PROTAC [probechem.com]

- 5. Protein degradation technology: a strategic paradigm shift in ... [jhoonline.biomedcentral.com]

- 6. Development of NanoLuc-targeting protein degraders and ... [nature.com]

Quantitative Data on HaloPROTAC-E and Related Degraders

The core quantitative data for HaloPROTAC-E and its predecessors is consolidated in the table below.

| Compound Name | E3 Ligase Recruited | Target Protein | Reported Affinity/Degradation Efficiency (DC₅₀) | Maximal Degradation (Dₘₐₓ) | Key Characteristics & Experimental Notes |

|---|---|---|---|---|---|

| This compound | VHL | Endogenously tagged SGK3 [1] [2] | 3-10 nM [1] [2] | ~95% (at 48 hours) [1] [2] | Optimized VHL binder (VH298 conjugate); rapid action (~50% degradation in 30 min); highly selective with no significant off-target degradation observed in proteomics studies [1] [2]. |

| This compound | VHL | Endogenously tagged VPS34 [1] [2] | 3-10 nM [1] [2] | Superior to HaloPROTAC3 [1] [2] | Induces degradation of the entire endogenous VPS34 complex (VPS34, VPS15, Beclin1, ATG14) [1] [2]. |

| HaloPROTAC3 | VHL | Overexpressed GFP-HaloTag7 [3] | 19 ± 1 nM [3] | 90% [3] | Early benchmark compound; linker connected via phenol group on the VHL ligand [3]. |

This compound Molecular Mechanism

The diagram below illustrates the mechanism by which this compound induces targeted protein degradation.

This compound is a heterobifunctional molecule that acts as a molecular bridge [4]. Its chloroalkane moiety covalently binds to the HaloTag7 tag fused to the protein of interest [1] [2]. Simultaneously, its optimized VHL ligand (a conjugate of VH298) recruits the endogenous VHL E3 ubiquitin ligase complex [1] [4]. This forced proximity leads to the polyubiquitination of the target protein, which is then recognized and degraded by the 26S proteasome [1] [4].

Key Experimental Workflow for Endogenous Protein Degradation

The validated protocol for using this compound to study endogenous protein function involves the key steps shown below.

Step 1: Generate Endogenous HaloTag7 Fusion Cell Line [2]

- Use CRISPR/Cas9 gene-editing to insert the HaloTag7 sequence into the endogenous locus of your target gene in the desired cell line (e.g., HEK293).

- Carefully consider tag placement (N- or C-terminal), as it can impact protein function. For SGK3, a C-terminal tag was used to avoid disrupting its N-terminal PX domain [2].

Step 2: Validate Fusion Protein Function and Localization [2]

- Confirm correct subcellular localization using fluorescent HaloTag ligands (e.g., HaloTag TMR Ligand) and co-staining with organelle markers.

- Verify that the tag does not disrupt protein function. For enzymatic or signaling proteins (like VPS34 and SGK3), functional assays should be performed to ensure activity is maintained [2].

Step 3: Treat with this compound

- Prepare a dose-response curve. A typical starting range is 1 nM to 1 µM, with a DC₅₀ expected in the low nanomolar range (3-10 nM) [1] [2].

- Include controls like DMSO (vehicle) and the inactive enantiomer (e.g., ent-HaloPROTAC) to confirm on-target effects [3].

- A time-course experiment (30 minutes to 48 hours) can establish the kinetics of degradation [1].

Step 4: Assess Degradation and Phenotypic Consequences [1] [2]

- Quantify protein knockdown via immunoblotting.

- For signaling pathways, perform downstream phospho-protein analysis (e.g., phosphorylation of NDRG1, an SGK3 substrate, was blocked upon SGK3 degradation) [1].

- To confirm selectivity and lack of off-target effects, quantitative global proteomics is the gold standard [1].

Research Implications and Considerations

This compound represents a significant advance in chemical biology tools for several reasons:

- Superior Potency and Efficiency: this compound demonstrates improved potency and achieves more complete degradation compared to previous versions like HaloPROTAC3 [1] [2].

- High Selectivity: Global proteomics data confirmed that this compound selectively degraded only the intended HaloTag7-fused protein complex without significantly affecting other proteins [1].

- Targeting Challenging Proteins: This technology is powerful for probing biology of proteins that lack high-affinity small-molecule inhibitors, allowing for rapid and reversible knockdown to study acute protein functions [1].

References

- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal... [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid and Reversible Knockdown of Endogenously ... [pmc.ncbi.nlm.nih.gov]

- 3. HaloPROTACS: Use of Small Molecule PROTACs to ... [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau ( VHL )... [pubs.rsc.org]

Comprehensive Technical Guide: HaloPROTAC-E Discovery and Development

Introduction and Molecular Mechanism

HaloPROTAC-E represents an advanced targeted protein degradation technology that enables precise, reversible knockdown of endogenous proteins. This optimized HaloPROTAC (Proteolysis-Targeting Chimera) molecule functions as a chemical tool that hijacks the ubiquitin-proteasome system (UPS) to induce degradation of specific proteins of interest (POIs) fused to the HaloTag7 tag [1] [2].

The core mechanism relies on the heterobifunctional design of this compound, which contains two crucial ligand domains connected by a chemical linker: a chloroalkane moiety that covalently binds to HaloTag7-fused proteins, and a VHL ligand that recruits the endogenous von Hippel-Lindau (VHL) E3 ubiquitin ligase complex [1] [3]. This induced proximity results in polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome [4].

Table 1: Key Characteristics of this compound

| Parameter | Specification |

|---|---|

| CAS Number | 2365478-58-4 [3] [5] |

| Molecular Formula | C₃₉H₅₆ClN₅O₈S [3] [5] |

| Molecular Weight | 790.41 g/mol [3] [5] |

| DC₅₀ (Cellular Potency) | 3-10 nM for Halo-tagged SGK3 and VPS34 [1] |

| Maximal Degradation (Dmax) | ~95% at 48 hours [1] |

| Degradation Kinetics | ~50% degradation after 30 minutes [1] |

| Selectivity Profile | Highly selective for Halo-tagged proteins [1] |

Molecular Design and Optimization

Historical Development and Rational Design

The development of this compound emerged from earlier generations of HaloPROTAC molecules. Initial HaloPROTAC designs incorporated VHL ligands connected to chloroalkane moieties via different linkage positions [2]. First-generation compounds like HaloPROTAC3 demonstrated the feasibility of this approach but showed room for improvement in potency and selectivity [1].

This compound was specifically optimized through:

- Improved VHL-binding chemistry utilizing the high-affinity VHL binder VH298 [1]

- Optimized linker length and composition to enhance ternary complex formation [1] [2]

- Reduced auto-inhibition at higher concentrations compared to earlier variants [2]

The critical design consideration was maintaining the cooperativity factor (α), which quantifies ternary complex stability. Optimal linker length in this compound enables positive cooperativity (α > 1), where the ternary complex becomes more stable than either binary complex [4] [2].

Structural Characteristics and Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Purity | ≥98% by HPLC [5] |

| Appearance | Colorless to light yellow ointment [5] |

| LogP | 4.1 [5] |

| Hydrogen Bond Donors | 3 [5] |

| Hydrogen Bond Acceptors | 11 [5] |

| Rotatable Bonds | 24 [5] |

| Solubility | 100 mg/mL in DMSO (126.52 mM) [5] |

| Storage Conditions | -20°C (long term), desiccated [3] [5] |

Visualization of the this compound molecular mechanism that induces targeted protein degradation via the ubiquitin-proteasome system.

Experimental Applications and Validation

Endogenous Protein Tagging and Functional Validation

A key advancement demonstrated with this compound was its application to endogenously tagged proteins using CRISPR/Cas9 genome editing [1]. Researchers generated HEK293 cell lines with HaloTag7 fused to:

- N-terminus of VPS34 (Class III PI 3-kinase)

- C-terminus of SGK3 (serum and glucocorticoid kinase-3)

Functional validation confirmed that HaloTag7 fusions did not impair protein function [1]:

- Proper subcellular localization to early endosomes (co-localization with Rab5)

- Intact enzymatic activity - PtdIns3P levels similar to wild-type

- Preserved complex formation - VPS34 interactors (VPS15, Beclin1, ATG14) co-immunoprecipitated normally

Degradation Efficiency and Specificity Profiling

This compound demonstrated exceptional potency and selectivity in degradation assays [1]:

- Rapid degradation kinetics: ~50% reduction of Halo-tagged SGK3 within 30 minutes

- Complete depletion: Dmax of ~95% achieved after 48 hours treatment

- Functional consequence: Blocked downstream phosphorylation of SGK3 substrate NDRG1

- High selectivity: Quantitative global proteomics revealed degradation only of the Halo-tagged VPS34 complex (VPS34, VPS15, Beclin1, ATG14) with no significant off-target degradation

Table 3: Experimental Degradation Parameters for this compound

| Target Protein | Cellular Context | DC₅₀ | Time to 50% Degradation | Maximum Degradation |

|---|---|---|---|---|

| SGK3-Halo | Endogenously tagged HEK293 | 3-10 nM | 30 minutes | ~95% at 48h [1] |

| Halo-VPS34 | Endogenously tagged HEK293 | 3-10 nM | Not specified | ~95% at 48h [1] |

| VPS34 Complex | Endogenously tagged HEK293 | 3-10 nM | Not specified | Complete complex degradation [1] |

Practical Implementation Protocols

CRISPR/Cas9-Mediated Endogenous Tagging

Protocol: Generation of Endogenous HaloTag7 Knock-in Cell Lines [1]

- Design CRISPR guide RNAs targeting either N-terminal or C-terminal regions of the gene of interest

- Construct HDR templates containing HaloTag7 sequence with appropriate homology arms

- Transfect cells with Cas9-gRNA ribonucleoprotein complexes and HDR template

- Select and validate clones by:

- Immunoblot analysis for HaloTag7 expression

- DNA sequencing of targeted loci

- Functional assays to confirm proper protein localization and function

- Maintain knock-in cells without antibiotic selection to prevent adaptive mutations

This compound Degradation Assays

Protocol: Induction and Validation of Target Protein Degradation [1] [5]

Cell treatment:

- Prepare this compound stock solutions in DMSO (typical working concentration 10-1000 nM)

- Treat cells for time periods ranging from 30 minutes to 48 hours

- Include DMSO-only controls and potential enantiomer controls (ent-HaloPROTAC)

Degradation validation methods:

- Immunoblotting: Assess target protein levels using specific antibodies

- Flow cytometry: For fluorescent HaloTag fusions, measure mean fluorescence intensity

- Functional assays: Evaluate downstream pathway consequences (e.g., NDRG1 phosphorylation for SGK3)

Specificity confirmation:

- Global proteomics: Quantitative mass spectrometry to assess off-target effects

- Control treatments: Use enantiomer controls to confirm VHL-dependent mechanism

Solution Preparation and Handling

Protocol: this compound Stock Solution Preparation [5]

Stock solution preparation:

- Dissolve in DMSO to prepare 10-100 mM stock solutions

- Aliquot and store at -20°C to -80°C (avoid repeated freeze-thaw cycles)

In vivo formulation examples:

- Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline

- Formulation 2: 10% DMSO + 90% Corn Oil

Experimental workflow for implementing this compound, from endogenous tagging to degradation validation.

Advanced Applications and Recent Developments

Versatile Protein Degradation Platforms

The this compound system has been adapted for various advanced applications:

L-AdPROM System: A ligand-inducible Affinity-Directed Protein Missile system combining HaloTag-conjugated target protein binders with this compound mediated degradation [6]. This system enables:

- Inducible degradation of GFP-tagged POIs using anti-GFP nanobody-Halo fusions

- Degradation of endogenous unmodified proteins using specific binding monobodies

- Application to diverse targets including ULK1, FAM83D, SGK3, and RAS proteins

Pathway Analysis: Successfully applied to dissect the VPS34-SGK3 signaling axis, revealing this pathway's role in breast cancer resistance to PI3K/Akt inhibitor therapy [1]

Limitations and Challenge Mitigation

Recent research has identified specific contexts where HaloPROTAC-mediated degradation faces challenges:

Parasitophorous Vacuole Membrane Applications: A 2025 study demonstrated that HaloPROTAC3 (related to this compound) could not degrade Halo-tagged UIS4 protein in Plasmodium berghei liver stages, highlighting limitations in certain cellular compartments [7]. The failure was attributed to inability to recruit VHL or trigger ubiquitination at the parasitophorous vacuole membrane.

Specificity Considerations: While global proteomics demonstrated high selectivity, researchers should always include appropriate controls including:

- Enantiomer controls (ent-HaloPROTAC) to confirm VHL-dependent mechanism [2]

- Time-course and dose-response experiments to establish optimal conditions

- Off-target assessment via proteomic analysis when exploring new cellular systems

Conclusion and Future Perspectives

This compound represents a significant advancement in targeted protein degradation technology, combining the specificity of CRISPR-mediated endogenous tagging with the potent degradation capability of an optimized PROTAC molecule. Its demonstrated efficacy in degrading challenging endosomal targets like SGK3 and VPS34, coupled with its remarkable selectivity profile, makes it an invaluable tool for functional genomics and target validation studies.

The future development of HaloPROTAC technology will likely focus on expanding the toolkit to include additional E3 ligase recruiters, improving tissue-specific delivery, and combining with emerging technologies such as artificial intelligence for PROTAC design optimization [4]. As the field of targeted protein degradation continues to evolve, this compound stands as a robust and validated system for precise chemical control of protein function in complex biological systems.

References

- 1. Rapid and Reversible Knockdown of Endogenously ... [pmc.ncbi.nlm.nih.gov]

- 2. HaloPROTACS: Use of Small Molecule PROTACs to ... [pmc.ncbi.nlm.nih.gov]

- 3. - HaloPROTAC supplier | CAS 2365478-58-4| Degrader of HaloTag... E [aobious.com]

- 4. Advancing Design Strategy of PROTACs for Cancer Therapy [pmc.ncbi.nlm.nih.gov]

- 5. - HaloPROTAC | Autophagy | 2365478-58-4 | Invivochem E [invivochem.com]

- 6. meets AdProm! – Ciulli Laboratory HaloProtac [sites.dundee.ac.uk]

- 7. HaloPROTAC3 does not trigger the degradation of ... [nature.com]

HaloPROTAC-E ubiquitin-proteasome system mechanism

Mechanism of Action of HaloPROTAC-E

This compound is a heterobifunctional molecule that acts as a catalytic recruiter, bringing a target protein into proximity with the cellular machinery that marks it for destruction. The process can be broken down into four key steps [1] [2]:

- Binding: One end of this compound covalently binds to the HaloTag7 domain, which is genetically fused to your protein of interest (POI). The other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex [1].

- Ubiquitination: The forced proximity facilitates the transfer of ubiquitin (Ub) molecules from the E2 conjugating enzyme (which is partnered with the VHL E3 ligase) onto lysine residues on the surface of the POI [2].

- Recognition & Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome [1].

- Recycling: The proteasome degrades the POI into small peptides and recycles the HaloTag7 domain for potential future use [2].

The following diagram illustrates this multi-step mechanism:

Key Quantitative Degradation Data

The potency and effectiveness of this compound have been quantified in cellular models for specific targets [1] [3]:

| Target Protein | Cell Line | DC₅₀ (nM) | Maximum Degradation (Dmax) | Time to 50% Degradation |

|---|---|---|---|---|

| SGK3-Halo | HEK293 | 3 - 10 | ~95% (at 48 h) | ~30 minutes |

| Halo-VPS34 | HEK293 | 3 - 10 | ~95% (at 48 h) | Data not specified |

Additional Findings [1]:

- Selectivity: Global proteomics analysis confirmed that this compound is highly selective, degrading only the Halo-tagged VPS34 and its core complex partners (VPS15, Beclin1, ATG14) without significantly affecting other proteins.

- Functional Blockade: Degradation of Halo-tagged SGK3 successfully blocked the phosphorylation of its downstream substrate, NDRG1, confirming that the technology can disrupt specific signaling pathways.

Experimental Protocols

The data in the table above was generated using the following key methodological approaches [1]:

Cell Line Generation (CRISPR/Cas9 Knock-in)

- Objective: To create physiologically relevant models expressing endogenous proteins fused with HaloTag7.

- Method: CRISPR/Cas9 gene editing was used in HEK293 cells to insert the HaloTag7 sequence at the N-terminus of the VPS34 gene or the C-terminus of the SGK3 gene. The C-terminal tag for SGK3 was chosen to avoid interfering with its N-terminal PX domain function [1].

- Validation: Knock-in clonal lines were validated via DNA sequencing and immunoblotting. Confocal microscopy using a fluorescent HaloTag ligand (e.g., TMR Ligand) confirmed that the tagged proteins maintained correct subcellular localization (e.g., endosomal puncta colocalizing with Rab5) [1].

Degradation and Functional Assays

- Treatment: The generated knock-in cell lines were treated with this compound over a concentration range (e.g., 0 - 1000 nM) and various time courses (0 - 48 hours) [1] [3].

- Degradation Measurement: Target protein levels were typically quantified by immunoblotting with antibodies against the target protein or the HaloTag, followed by densitometry analysis. In some cases, flow cytometry was used to measure the loss of fluorescence in cells expressing a GFP-HaloTag7 fusion [2].

- Functional Validation:

- SGK3 Pathway: Phosphorylation of the SGK3 substrate NDRG1 was assessed by immunoblotting with a phospho-specific antibody to confirm pathway inhibition upon SGK3 degradation [1].

- VPS34 Complex Stability: Immunoprecipitation of VPS34 followed by immunoblotting for its complex partners (VPS15, Beclin1) verified that the HaloTag did not disrupt complex integrity [1].

- Selectivity Assessment: Quantitative global proteomics (e.g., TMT or SILAC mass spectrometry) was performed to unbiasedly assess the selectivity of this compound across thousands of cellular proteins [1].

Key Technical Considerations for Your Research

When designing experiments with this compound, keep these factors in mind:

- Tag Placement is Critical: The location of the HaloTag (N- or C-terminus) can significantly impact the function and stability of the protein of interest. A localization and functional assay should be conducted after knock-in to confirm the tag does not disrupt native protein biology [1].

- E3 Ligase Compatibility: this compound recruits the VHL E3 ligase. The efficiency of degradation can be influenced by the endogenous expression levels and subcellular localization of VHL relative to your target protein [4].

- Reversibility: The degradation induced by this compound is reversible. Removing the compound from the cell culture medium allows for the de novo synthesis of the target protein, enabling studies on protein resynthesis and function [1].

- Stringent Controls: Always include control experiments with the enantiomer of the HaloPROTAC (e.g., ent-HaloPROTAC3), which has identical physicochemical properties but cannot bind VHL. This confirms that degradation is on-mechanism and dependent on E3 ligase recruitment [2].

References

Covalent Binding and Degradation Mechanism

HaloPROTAC-E is a heterobifunctional molecule composed of two key ligands connected by a linker [1]:

- HaloTag Ligand (Chloroalkane): This moiety forms a covalent bond with the HaloTag7 fusion protein [2] [1]. HaloTag7 is an engineered bacterial dehalogenase that irreversibly binds to chloroalkane-containing ligands [2].

- E3 Ligand (VH298): This is a high-affinity, non-covalent ligand that recruits the endogenous von Hippel-Lindau (VHL) E3 ubiquitin ligase [1].

The molecule acts as a bridge, bringing the HaloTagged Protein of Interest (POI) and the E3 ligase into close proximity. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome [2] [1]. The covalent nature of the HaloTag interaction simplifies the degradation kinetics by ensuring efficient ternary complex formation [3].

The diagram below illustrates this multi-step degradation mechanism.

Quantitative Degradation Performance

This compound demonstrates high potency and efficacy in degrading endogenous proteins tagged with HaloTag7. The table below summarizes key quantitative data from the literature.

| Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time to 50% Degradation | Key Findings / Selectivity |

|---|---|---|---|---|---|

| HaloTag7-SGK3 [1] | HEK293 (knock-in) | 3 - 10 | ~95% (at 48h) | ~30 minutes | Blocked phosphorylation of downstream substrate NDRG1. |

| HaloTag7-VPS34 [1] | HEK293 (knock-in) | 3 - 10 | ~95% (at 48h) | Information not specified | Induced degradation of the entire endogenous VPS34 complex (VPS34, VPS15, Beclin1, ATG14) with high selectivity shown by proteomics. |

| GFP-HaloTag7 [2] | HEK293 (overexpressed) | 19 ± 1 (HaloPROTAC3) | 90 ± 1% | Information not specified | Serves as a model system. This compound is an optimized version of HaloPROTAC3 [1]. |

Key observations from the data:

- High Potency: The DC₅₀ values for this compound are in the low nanomolar range, making it significantly more potent than earlier versions like HaloPROTAC3 [1].

- Rapid Action: Degradation can occur quickly, as evidenced by the 30-minute half-time for SGK3 knockdown [1].

- High Efficacy and Selectivity: this compound achieves near-complete degradation (>95%) of target proteins. Quantitative proteomic studies confirmed that it selectively degrades only the intended HaloTagged protein and its direct complex members without affecting the wider proteome [1].

Experimental Workflow for Endogenous Protein Degradation

The most powerful application of this compound is degrading proteins at their endogenous levels using CRISPR/Cas9 gene editing. The workflow for this approach is outlined below.

Critical considerations for your experimental design:

- Tagging Strategy: The position of the tag (N- or C-terminal) can impact both the function of the protein and the efficiency of degradation. It is crucial to validate that the tagged protein localizes and functions correctly, as was done for SGK3 and VPS34 [1].

- PROTAC Recycling: The covalent binding to the HaloTag7 fusion protein is permanent. However, the this compound molecule is thought to be stoichiometric, not catalytic, in this context, meaning one molecule degrades one HaloTagged protein and is not recycled, unlike traditional non-covalent PROTACs [2].

- System Limitations: Be aware that the approach may not be effective for all proteins. A 2025 study reported that HaloPROTAC3 failed to degrade a HaloTagged protein residing on the parasitophorous vacuole membrane (PVM) in Plasmodium, suggesting that the cellular context and accessibility of the tag to the cytosolic UPS machinery are critical factors [4].

Conclusion and Key Takeaways

This compound is a highly valuable tool for biological research due to its:

- Precision: Allows for the targeted degradation of proteins without the need for genetic manipulation of the native locus.

- Speed and Reversibility: Enables acute protein knockdown, facilitating the study of rapid biological processes. Protein levels recover after the compound is washed out [1].

- Modularity: The HaloPROTAC system can be applied to virtually any protein that can be fused to HaloTag7 without compromising its function.

References

Comprehensive Application Notes and Protocols for HaloPROTAC-E-Mediated Endogenous Protein Degradation

Introduction to Targeted Protein Degradation with HaloPROTAC-E

This compound represents a significant advancement in the field of targeted protein degradation, enabling precise manipulation of endogenous protein levels without the need for overexpression systems. This innovative approach combines the HaloTag fusion platform with optimized proteolysis-targeting chimera (PROTAC) technology to achieve rapid, reversible, and highly selective degradation of target proteins. As research increasingly focuses on functional validation of therapeutic targets, this compound provides researchers with a powerful tool to probe protein function with unprecedented temporal control and specificity.

The core innovation of this compound lies in its ability to address key limitations of previous targeted degradation methods, including off-target effects, incomplete degradation, and the requirement for exogenous expression systems. By leveraging CRISPR/Cas9-mediated endogenous protein tagging and an optimized chemical degrader, this system enables researchers to study protein function at endogenous expression levels with minimal perturbation to native cellular physiology. These application notes provide detailed protocols and technical considerations for implementing this compound in research settings, particularly focusing on its application to endosomally localized proteins such as SGK3 and VPS34 [1] [2].

Molecular Mechanism and Design Principles

This compound Structure and Function

This compound is a bifunctional degrader molecule with a molecular weight of 790.41 g/mol (C₃₉H₅₆ClN₅O₈S) that consists of three key functional elements [3] [4] [5]:

- A chloroalkane moiety that forms a covalent bond with the HaloTag7 fusion protein

- An optimized VHL ligand (based on VH298) that recruits the von Hippel-Lindau E3 ubiquitin ligase complex

- A polyethylene glycol-based linker that connects these two binding domains and optimizes ternary complex formation

This specific structural configuration enables this compound to simultaneously engage the Halo-tagged protein of interest and the VHL E3 ubiquitin ligase, inducing ubiquitin transfer and subsequent proteasomal degradation of the target protein. The chloroalkane group forms a specific covalent bond with HaloTag7, a modified bacterial dehalogenase engineered for enhanced stability and specificity, while the VHL ligand recruits the endogenous E3 ubiquitin ligase machinery without requiring exogenous expression [1] [2].

Mechanism of Action Visualization

The following diagram illustrates the molecular mechanism of this compound-mediated protein degradation:

Figure 1: Molecular Mechanism of this compound-Mediated Protein Degradation. This compound simultaneously binds to Halo-tagged proteins and VHL E3 ubiquitin ligase, inducing ubiquitination and proteasomal degradation [1] [2].

Experimental Workflow for Endogenous Protein Degradation

Comprehensive Experimental Pipeline

The successful implementation of this compound requires careful execution of a multi-stage process, from cell line engineering to functional validation. The following workflow diagram provides a comprehensive overview of the key experimental stages:

Figure 2: Experimental Workflow for this compound-Mediated Protein Degradation. The process involves genetic engineering, validation, degrader treatment, and functional analysis [1] [2].

Step-by-Step Experimental Protocols

Cell Line Preparation and Validation

4.1.1 CRISPR/Cas9-Mediated Endogenous Tagging

- Objective: Generate cell lines with endogenously Halo-tagged target proteins using CRISPR/Cas9 genome editing

- Procedure:

- Design CRISPR guide RNAs targeting the N-terminus of VPS34 or C-terminus of SGK3, considering protein functional domains [2]

- Transfect HEK293 cells (or other relevant cell lines) with Cas9-gRNA ribonucleoprotein complexes and donor DNA template containing HaloTag7 sequence

- Culture transfected cells for 7-10 days to allow expression of the edited gene

- Isolate single-cell clones by limiting dilution or FACS sorting

- Screen clones by Western blotting using anti-HaloTag and anti-target protein antibodies

- Confirm tagging by DNA sequencing of the modified locus

- Validate protein function and localization using HaloTag ligands and immunofluorescence [2]

4.1.2 Functional Validation of Tagged Proteins

- Objective: Confirm that HaloTag fusion does not impair protein function or localization

- Procedure:

- Subcellular Localization:

- Incubate cells with 100 nM HaloTag TMR Ligand for 15 minutes

- Fix cells and immunostain for endosomal markers (e.g., Rab5)

- Perform confocal microscopy to confirm co-localization [2]

- Functional Assessment:

- For VPS34: Measure PtdIns3P levels using 2xFYVE domain probes

- For SGK3: Assess phosphorylation of downstream substrate NDRG1

- Compare signaling output between wild-type and tagged cell lines [2]

- Subcellular Localization:

This compound-Mediated Degradation Assay

4.2.1 Compound Preparation and Treatment

Table 1: this compound Stock Solution Preparation

| Component | Specification | Notes |

|---|---|---|

| Molecular Weight | 790.41 g/mol | Use exact mass for molar calculations [4] [5] |

| Stock Concentration | 10-100 mM in DMSO | Aliquot and store at -20°C to avoid freeze-thaw cycles [4] |

| Solubility | 100 mg/mL (126.5 mM) in DMSO | Solution should appear clear and colorless to light yellow [5] |

| Storage Conditions | -20°C (short-term), -80°C (long-term) | Stable for ≥6 months at -80°C, ≥1 month at -20°C [4] [5] |

| Working Solution | Prepare in culture medium immediately before use | Final DMSO concentration should not exceed 0.1% [1] |

- Procedure:

- Prepare serial dilutions of this compound in complete cell culture medium to achieve desired final concentrations (typically 1 nM to 1 µM)

- Aspirate culture medium from cells at 70-80% confluence

- Add this compound-containing medium and incubate for predetermined time points (30 minutes to 48 hours)

- Include DMSO-only treated cells as negative controls

- For time-course experiments, treat parallel cultures and harvest at multiple time points [1] [2]

4.2.2 Degradation Kinetics and Dose-Response Analysis

- Objective: Determine optimal treatment conditions and quantify degradation efficiency

- Procedure:

- Time-Course Experiment:

- Treat cells with 100 nM this compound

- Harvest cells at 0, 0.5, 1, 2, 4, 8, 24, and 48 hours post-treatment

- Process samples for Western blot analysis

- Dose-Response Experiment:

- Time-Course Experiment:

Assessment of Degradation Efficiency

4.3.1 Western Blot Analysis

- Procedure:

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors

- Quantify protein concentration using BCA assay

- Separate 20-30 µg total protein by SDS-PAGE

- Transfer to PVDF membrane and block with 5% BSA

- Probe with primary antibodies: anti-HaloTag, anti-target protein, and loading control (e.g., GAPDH, tubulin)

- Incubate with HRP-conjugated secondary antibodies

- Develop with ECL substrate and image using chemiluminescence detection system

- Quantify band intensities using ImageJ or similar software [1] [2]

4.3.2 Global Proteomics for Specificity Assessment

- Objective: Confirm degradation specificity and identify potential off-target effects

- Procedure:

- Perform TMT or label-free quantitative proteomics on this compound-treated and control cells

- Analyze protein abundance changes across the entire proteome

- Apply statistical thresholds (e.g., fold-change >2, p-value <0.05) to identify significantly altered proteins

- Validate potential off-targets by orthogonal methods (Western blot) [1]

Quantitative Data Analysis and Interpretation

Degradation Efficiency Parameters

Table 2: Key Quantitative Parameters for this compound-Mediated Degradation

| Parameter | Symbol | Value for SGK3 | Value for VPS34 | Measurement Method |

|---|---|---|---|---|

| Half-Maximal Degradation Concentration | DC₅₀ | 3-10 nM | 3-10 nM | Dose-response curve fitting [1] [2] |

| Maximum Degradation | Dₘₐₓ | ~95% | ~95% | Saturation curve at 48 hours [1] |

| Time to 50% Degradation | t₁/₂ | ~30 minutes | ~30 minutes | Kinetic analysis [1] |

| Complete Degradation Time | tₘₐₓ | 48 hours | 48 hours | Time-course analysis [1] |

| Selectivity | - | Highly selective | Highly selective | Quantitative proteomics [1] |

Data Interpretation Guidelines

- Degradation Kinetics: this compound induces rapid degradation, with approximately 50% target depletion within 30 minutes and maximal degradation achieved by 48 hours [1]

- Potency: The DC₅₀ of 3-10 nM demonstrates high potency, significantly improved over previous generations of HaloPROTAC compounds [1] [2]

- Specificity: Quantitative proteomics data indicates high specificity, with significant degradation only observed for the targeted Halo-tagged protein and its direct complex members [1]

- Functional Consequences: Successful degradation should be correlated with functional readouts, such as blocked NDRG1 phosphorylation for SGK3 or impaired autophagy for VPS34 [1] [2]

Technical Considerations and Optimization

Critical Parameters for Success

Tag Placement and Protein Function: Careful consideration of tag placement is essential for maintaining target protein function. For SGK3, C-terminal tagging preserves PX domain function, while VPS34 tolerates N-terminal tags [2]. Always validate that tagged proteins maintain proper subcellular localization and interaction partners before proceeding with degradation experiments.

This compound Handling and Stability: The chloroalkane moiety of this compound is reactive and can degrade if improperly handled. Always use fresh DMSO for stock solutions, aliquot to avoid repeated freeze-thaw cycles, and prepare working solutions immediately before use [3] [4] [5].

Cell Line-Specific Optimization: While HEK293 cells have been extensively validated, other cell lines may require optimization of this compound concentration and treatment duration. Perform preliminary dose-response and time-course experiments for each new cell line.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Experiments

| Problem | Potential Causes | Solutions |

|---|---|---|

| Incomplete Degradation | Insufficient this compound concentration or duration | Increase concentration (up to 1 µM) or treatment time; verify HaloTag expression |

| Non-specific Toxicity | High DMSO concentration or compound precipitation | Ensure final DMSO ≤0.1%; filter compound solution before use |

| High Background | Non-specific antibody binding | Optimize antibody concentrations; include proper controls |

| Variable Results | Inconsistent cell culture conditions | Standardize cell passage number, confluence, and serum conditions |

Applications in Drug Discovery and Target Validation

The this compound system provides a powerful platform for target validation in drug discovery pipelines. By enabling rapid and reversible knockdown of endogenously tagged proteins, this technology allows researchers to assess the therapeutic potential of targets in physiologically relevant systems. The catalytic mode of action of this compound means that substoichiometric amounts can achieve robust degradation, mimicking the effects of potential therapeutic agents [1] [6].

The exceptional selectivity of this compound, as demonstrated by quantitative proteomics showing degradation only of the targeted Halo-tagged complex, reduces the risk of misinterpretation due to off-target effects [1]. This makes it particularly valuable for phenotypic screening approaches, where understanding the specific contribution of a target protein to a phenotypic outcome is crucial for prioritizing candidates for further development.

Additionally, the reversible nature of this compound-mediated degradation enables studies of protein resynthesis and functional recovery, providing insights into target engagement requirements for sustained pharmacological effects. This temporal control over protein abundance is particularly valuable for studying proteins with essential functions, where chronic knockout would be lethal [1] [2].

Conclusion

This compound represents a robust and highly optimized system for inducing rapid, selective, and reversible degradation of endogenously tagged proteins. The protocols outlined in these application notes provide researchers with a comprehensive framework for implementing this technology in their target validation and functional studies. The quantitative data generated using these methods demonstrates the exceptional potency and specificity of this compound, with DC₅₀ values of 3-10 nM and maximal degradation exceeding 95% for validated targets like SGK3 and VPS34 [1] [2].

When properly implemented, this compound enables researchers to address fundamental questions about protein function with unprecedented temporal control and physiological relevance. The combination of CRISPR/Cas9-mediated endogenous tagging and optimized chemical inducers of degradation represents a powerful approach for bridging the gap between genetic and pharmacological methods in functional genomics and drug discovery.

References

- 1. Rapid and Reversible Knockdown of Endogenously Tagged... - Peeref [peeref.com]

- 2. Rapid and Reversible Knockdown of Endogenously ... [pmc.ncbi.nlm.nih.gov]

- 3. - HaloPROTAC supplier | CAS 2365478-58-4| Degrader of HaloTag... E [aobious.com]

- 4. - HaloPROTAC | Autophagy | 2365478-58-4 | Invivochem E [invivochem.com]

- 5. This compound [medchemexpress.com]

- 6. technology: a strategic paradigm shift in drug... Protein degradation [jhoonline.biomedcentral.com]

Comprehensive Application Guide: HaloPROTAC-E for Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful strategy for biological research and therapeutic development. Among these technologies, HaloPROTACs represent an innovative approach that enables precise, rapid, and reversible knockdown of specific proteins. This guide provides detailed protocols and application notes for using HaloPROTAC-E, a highly potent and selective degrader optimized for endogenously tagged proteins.

Understanding this compound Technology

What is this compound?

This compound is a bifunctional small molecule that induces targeted protein degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to proteins of interest fused with HaloTag7. This recruitment triggers ubiquitination and subsequent proteasomal degradation of the target protein [1] [2]. The core structure consists of a high-affinity VHL-binding ligand (VH298) conjugated to a chloroalkane moiety that covalently binds to HaloTag7 fusion proteins [3] [2].

Key Advantages and Applications

- Exceptional Potency: this compound demonstrates degradation concentration (DC₅₀) values in the low nanomolar range (3-10 nM), significantly more potent than earlier generations like HaloPROTAC3 [2]

- Rapid Action: Achieves approximately 50% target protein degradation within 30 minutes of treatment [2]

- High Specificity: Global proteomic analysis confirms remarkable selectivity for the intended HaloTag7-fusion protein with minimal off-target effects [2]

- Reversible Knockdown: Protein levels recover after compound removal, enabling study of acute protein loss [2]

- Endogenous Protein Targeting: Compatible with CRISPR/Cas9-generated endogenous tag knock-in systems [2]

Recommended Treatment Parameters

Optimal Concentration and Treatment Duration

Based on published research, the following table summarizes the recommended treatment conditions for this compound:

Table 1: this compound Treatment Parameters for Different Experimental Setups

| Experimental Context | Recommended Concentration Range | Treatment Duration | Expected Efficiency | Key Findings |

|---|---|---|---|---|

| Endogenous Halo-SGK3 degradation | 3-10 nM (DC₅₀) | 30 min - 48 hours | ~50% at 30 min; ~95% at 48 hours | Blocks NDRG1 phosphorylation [2] |

| Endogenous Halo-VPS34 degradation | 3-10 nM (DC₅₀) | 30 min - 48 hours | ~50% at 30 min; ~95% at 48 hours | Degrades entire VPS34 complex [2] |

| Specificity validation | Up to 1 µM | 48 hours | No significant off-target degradation | Confirmed by global proteomics [2] |

Time-Course and Dose-Response Considerations

For most applications, treatment with 10-100 nM this compound for 16-24 hours achieves substantial protein knockdown. However, optimal parameters may vary based on:

- Expression level of the HaloTag7-fusion protein

- Cellular permeability of specific cell lines

- Protein turnover rates of the target protein

- Experimental endpoints being measured

Table 2: Detailed Time-Course Profile of this compound Activity

| Time Point | Degradation Efficiency | Functional Consequences |

|---|---|---|

| 30 minutes | ~50% target protein reduction | Rapid initiation of degradation |

| 4-8 hours | ~70-80% target protein reduction | Significant functional effects observable |

| 16-24 hours | ~90% target protein reduction | Maximal phenotypic impact |

| 48 hours | ~95% (Dmax) target protein reduction | Near-complete knockdown |

Experimental Protocols

Complete Workflow for this compound Mediated Protein Degradation

The following diagram illustrates the complete experimental workflow for implementing this compound in endogenous protein degradation studies:

This compound Treatment Procedure

Materials Required:

- This compound (CAS 2365478-58-4)

- Dimethyl sulfoxide (DMSO), anhydrous

- Appropriate cell culture medium

- Validated knock-in cell line expressing HaloTag7-fusion protein

Stock Solution Preparation:

- Prepare a 10 mM stock solution by dissolving this compound in anhydrous DMSO [3]

- Aliquot and store at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months)

- Avoid repeated freeze-thaw cycles to maintain compound stability

Cell Treatment Protocol:

- Plate cells expressing the HaloTag7-fusion protein at appropriate density (typically 50-70% confluency)

- Incubate overnight under standard culture conditions

- Prepare working concentrations of this compound (3-100 nM) in complete culture medium

- Note: Final DMSO concentration should not exceed 0.1%

- Replace existing medium with this compound-containing medium

- Incubate for desired duration (30 minutes to 48 hours depending on experimental needs)

- Process cells for downstream analysis or collect protein lysates

Mechanism of this compound Action

The molecular mechanism by which this compound induces targeted protein degradation involves multiple coordinated steps as illustrated below:

Validation and Optimization Methods

Assessing Degradation Efficiency

- Immunoblotting: Quantify target protein levels before and after treatment

- Flow Cytometry: For fluorescent HaloTag7 fusions (e.g., GFP-HaloTag7), measure changes in mean fluorescence intensity [1]

- Functional Assays: Evaluate downstream pathway consequences (e.g., NDRG1 phosphorylation for SGK3) [2]

- Global Proteomics: Confirm specificity by mass spectrometry analysis [2]

Critical Controls

- Enantiomer Control: Use ent-HaloPROTAC (inactive enantiomer) to confirm VHL-dependent mechanism [1]

- Proteasome Inhibition: Treat with MG132 or other proteasome inhibitors to validate proteasome dependence [1]

- Competition Experiments: Pre-treat with excess inactive enantiomer to block this compound activity [1]

Technical Considerations and Troubleshooting

Common Optimization Parameters

- Linker Length: this compound contains an optimized linker; intermediary lengths typically show best activity without auto-inhibition [1]

- Cell Permeability: Despite high molecular weight (790.41 g/mol), this compound demonstrates effective cellular uptake [3] [2]

- Temporal Control: For reversible studies, remove compound and monitor protein recovery over 24-72 hours [2]

Limitations and Alternatives

While this compound shows exceptional performance for HaloTag7-fusion proteins, researchers should consider:

- Requirement for genetic manipulation of target proteins

- Potential effects of HaloTag7 fusion on protein function, localization, or interactions

- Cell-type specific variations in degradation efficiency

Conclusion

This compound represents a significant advancement in chemical-induced protein degradation technology, combining exceptional potency (DC₅₀ = 3-10 nM), rapid action, and high specificity. The protocols outlined in this application note provide researchers with a robust framework for implementing this powerful tool to study protein function in endogenous contexts, particularly when combined with CRISPR/Cas9-mediated genome editing. Proper optimization of treatment conditions (10-100 nM for 16-24 hours typically achieves maximal degradation) and inclusion of appropriate controls will ensure reliable and interpretable results.

References

HaloPROTAC-E CRISPR HaloTag fusion protocol

HaloPROTAC3: Mechanism and Application

HaloPROTACs are bifunctional small molecules that exploit the cell's own ubiquitin-proteasome system to degrade proteins of interest (POIs) fused to the HaloTag [1].

- Mechanism of Action: HaloPROTAC3 consists of two key ligands connected by a linker: one end irreversibly binds to the HaloTag protein, while the other end recruits the VHL E3 ubiquitin ligase complex. This co-engagement brings the E3 ligase into proximity with the HaloTag-fused POI, leading to its polyubiquitination and subsequent degradation by the proteasome [1].

- Key Advantage: This technology enables targeted protein degradation studies for a wide range of proteins without needing to develop a specific degrader molecule for each one, which is particularly valuable for probing the function of proteins that lack specific inhibitors or degraders [1].

The diagram below illustrates this targeted protein degradation pathway.

Strategies for Generating HaloTag Fusion Cell Lines

To use HaloPROTAC technology, you first need to create a cell line that expresses your protein of interest as a fusion with HaloTag. The table below summarizes the main genetic engineering approaches.

| Method | Description | Key Characteristics | Considerations |

|---|---|---|---|

| CRISPR-based Pooled Tagging [2] | CRISPR/Cas9 generates double-strand breaks, enabling tag insertion via Non-Homologous End Joining (NHEJ). | High-throughput; suitable for generating complex libraries of endogenously tagged cells; requires only a sgRNA. | Primarily generates C-terminal fusions; efficiency and frame accuracy can vary. |

| Prime Editing-based Tagging [2] | A more precise CRISPR-based method that directly "writes" new genetic information into a target DNA site. | High fidelity; allows for precise N- or C-terminal tagging without double-strand breaks. | Currently limited by the size of the tag that can be encoded in the pegRNA. |

| ORF/Overexpression Libraries [2] | The HaloTag and POI are cloned into an expression vector and transfected into cells. | Simple and reliable; good for testing and initial characterization. | Protein expression is non-physiological (overexpression), which may cause artifacts. |

HaloPROTAC Treatment Protocol

While a specific protocol for HaloPROTAC-E is not available, the general treatment principles from HaloPROTAC3 and related live-cell HaloTag methodologies can be applied [1] [3].

- Preparation of HaloPROTAC Stock Solution: Reconstitute the HaloPROTAC compound in DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Aliquot and store at -20°C.

- Cell Treatment and Degradation:

- Dilute the stock solution in pre-warmed complete cell culture medium. The final concentration used for HaloPROTAC3 is not specified in the results, so a dose-response experiment (e.g., 0.1-10 µM) is required to determine the optimal concentration for your system.

- Replace the medium on your HaloTag-fused cells with the HaloPROTAC-containing medium.

- Incubate the cells for a predetermined time (e.g., 4-24 hours) in a 37°C, 5% CO₂ incubator to allow for target degradation.

- Validation of Degradation: After treatment, assess degradation efficiency by analyzing protein levels using Western blotting or immunofluorescence.

Critical Experimental Controls and Parameters

Successful execution of this technology requires careful attention to controls and cellular context.

- Essential Controls: Always include a negative control (e.g., cells treated with DMSO vehicle only) and, if possible, a positive control (a cell line with a known degradable HaloTag fusion) to validate your experimental system [3].

- Cellular Parameters: The efficiency of HaloPROTAC-induced degradation is not universal and can be influenced by several factors [4] [5].

- Subcellular Localization: The target protein's location (nuclear, cytoplasmic, membrane-bound) can significantly impact degradation efficiency due to varying local concentrations of the E3 ligase machinery [5].

- E3 Ligase Activity: The expression level and activity of the recruited E3 ligase (e.g., VHL) in your cell type are critical.

- Proteasome Activity: General health and functionality of the ubiquitin-proteasome system must be confirmed.

Key Troubleshooting Tips

- Low Degradation Efficiency: If degradation is inefficient, first optimize the HaloPROTAC concentration and treatment duration. Verify the functionality of your HaloTag fusion protein using fluorescent HaloTag ligands in a live-cell imaging assay [3]. Also, confirm the expression of the required E3 ligase in your cell line.

- High Background or Off-target Effects: Titrate the HaloPROTAC to the lowest effective concentration. Ensure your HaloTag fusion does not disrupt native protein function or localization.

- No Signal in Validation Assays: Confirm successful genome editing and stable expression of the full-length HaloTag fusion protein. Use controls to validate all antibodies and detection reagents.

References

- 1. HaloPROTAC3 Technical Manual [promega.com]

- 2. Utilizing small molecules to probe and harness the proteome ... [pmc.ncbi.nlm.nih.gov]

- 3. HaloTag pulse-chase labeling for live imaging - Microforum [forum.microlist.org]

- 4. Cellular parameters shaping pathways of targeted protein ... [pmc.ncbi.nlm.nih.gov]

- 5. Cellular parameters shaping pathways of targeted protein ... [nature.com]

Comprehensive Application Notes and Protocols for HaloPROTAC-E Degradation Kinetics Live-Cell Analysis

Then, I will now begin writing the main body of the application notes.

Introduction to HaloPROTACs and Targeted Protein Degradation

HaloPROTACs represent an innovative class of bifunctional degraders that leverage the ubiquitin-proteasome system (UPS) to achieve targeted protein knockdown. These molecules consist of two key binding domains connected by a chemical linker: a VHL (von Hippel-Lindau) E3 ligase ligand that recruits the cellular degradation machinery, and a chloroalkane moiety that covalently binds to HaloTag7 fusion proteins [1]. This design allows researchers to selectively degrade HaloTag7-tagged proteins of interest, making HaloPROTACs valuable chemical genetic tools for studying protein function in live cells. Unlike traditional inhibition approaches, HaloPROTACs achieve complete protein removal, thereby eliminating all functions of the target protein—including scaffolding activities that are often difficult to perturb with conventional inhibitors [1].

The significance of HaloPROTACs lies in their catalytic mode of action and high potency, with some compounds demonstrating degradation at nanomolar concentrations [1]. The development of HaloPROTAC-E and related compounds addresses historical challenges in the PROTAC field, particularly the previous reliance on peptidic E3 ligase ligands that hindered drug-like properties [1]. By incorporating small molecule VHL ligands, HaloPROTACs achieve more favorable pharmacological properties while maintaining efficient degradation capability. These compounds have enabled researchers to study protein function with temporal precision not achievable through genetic knockdown methods, as the degradation process can be initiated at specific time points by simple compound addition [1].

HaloPROTAC Mechanism of Action and Kinetic Parameters

Molecular Mechanism of Targeted Degradation

The degradation process initiated by HaloPROTACs follows a well-defined molecular mechanism that harnesses the endogenous ubiquitin-proteasome system. The process begins with the simultaneous binding of the HaloPROTAC molecule to both the HaloTag7-fused protein of interest and the VHL E3 ubiquitin ligase complex, forming a ternary complex [1]. This induced proximity leads to the transfer of ubiquitin chains from the E2 ubiquitin-conjugating enzyme to lysine residues on the target protein—a process facilitated by the recruitment of the entire ubiquitination machinery to the target protein [2]. Once polyubiquitinated (primarily through K48-linked chains), the target protein is recognized by the 26S proteasome and degraded, while the HaloPROTAC molecule is released and can catalyze additional rounds of degradation [2].

The efficiency of this process depends on several factors, including the binding affinity for both target protein and E3 ligase, linker length and composition, and the cellular concentration of ubiquitin system components [1] [2]. Successful degradation requires the formation of a productive ternary complex that properly positions the target protein for ubiquitination. This complex must be stable enough to allow ubiquitin transfer yet flexible enough to not sterically hinder the enzymatic process [1] [3]. The catalytic nature of PROTACs means that sub-stoichiometric amounts can effectively degrade target proteins over time, provided the ternary complex formation kinetics are favorable.

Figure 1: HaloPROTAC Mechanism of Action. HaloPROTAC molecules simultaneously bind to HaloTag7-fusion proteins and VHL E3 ligase, forming a ternary complex that facilitates ubiquitin transfer and subsequent proteasomal degradation.

Quantitative Kinetic Parameters of HaloPROTACs

The degradation efficiency of HaloPROTAC compounds is quantitatively characterized by several key parameters. The DC₅₀ (half-maximal degradation concentration) represents the concentration at which 50% of the target protein is degraded, providing a measure of cellular potency [1]. The maximal degradation (Dmax) indicates the greatest achievable degradation level, regardless of concentration [1]. Additionally, the kinetics of degradation—including the time to onset and completion of degradation—provide important information about the efficiency of the ubiquitination process [3] [4].

Research has demonstrated that these parameters are highly dependent on linker length and E3 ligase binding affinity. In systematic studies, HaloPROTAC3 emerged as one of the most potent degraders with a DC₅₀ of 19 ± 1 nM and nearly complete (90%) degradation of GFP-HaloTag7 at 625 nM [1]. Shorter linkers generally resulted in significantly reduced degradation due to impaired ternary complex formation, while longer linkers often exhibited auto-inhibition at higher concentrations [1]. The following table summarizes key kinetic parameters for various HaloPROTAC compounds from published studies:

Table 1: Kinetic Parameters of Selected HaloPROTAC Compounds

| Compound | Linker Length | VHL Binding (IC₅₀, μM) | DC₅₀ (nM) | Maximal Degradation | Application Notes |

|---|---|---|---|---|---|

| HaloPROTAC1 | Short | Not reported | >2500 | <20% | Amide linkage |

| HaloPROTAC2 | Medium | Not reported | Not reported | ~70% | Amide linkage |

| HaloPROTAC3 | Medium | 0.54 ± 0.06 | 19 ± 1 | 90 ± 1% | Phenol linkage |

| HaloPROTAC4 | Long | Not reported | Not reported | >70% | Phenol linkage |

| HaloPROTAC9 | Medium | Significantly reduced | Not reported | ~45% | Reduced VHL affinity |

| HaloPROTAC10 | Medium | Moderately reduced | 36 ± 4 | Similar to HaloPROTAC3 | Alanine-isoindolinone |

The cellular context also significantly influences degradation kinetics, including factors such as E3 ligase expression levels, subcellular localization of the target protein, and the activity of deubiquitinases (DUBs) [2]. For instance, studies have demonstrated that the same HaloPROTAC can exhibit varying degradation efficiency against the same target protein localized to different cellular compartments [2]. This highlights the importance of considering cellular context when designing degradation experiments and interpreting kinetic data.

Live-Cell Degradation Assay Protocol

Experimental Workflow for Degradation Monitoring

The following protocol describes a robust method for quantifying HaloPROTAC-induced degradation of HaloTag7-fusion proteins in live cells using flow cytometry. This approach enables high-throughput quantitation of degradation efficiency and generation of dose-response curves for DC₅₀ calculation [1]. The assay measures changes in mean fluorescence intensity (MFI) of GFP-HaloTag7 fusion proteins in response to HaloPROTAC treatment, providing sensitive and reliable quantification of protein levels across multiple treatment conditions [1].

Figure 2: Experimental Workflow for Live-Cell Degradation Assay. The protocol involves treating GFP-HaloTag7 expressing cells with HaloPROTAC compounds in a dose-dependent manner, followed by incubation and quantification of degradation via flow cytometry.

Step-by-Step Protocol

Materials Required:

- HEK293 cells stably expressing GFP-HaloTag7 fusion protein

- HaloPROTAC compounds (prepare 10 mM stock solutions in DMSO)

- ent-HaloPROTAC control compounds (10 mM stock in DMSO)

- Cell culture medium (DMEM with 10% FBS)

- Phosphate-buffered saline (PBS)

- Trypsin-EDTA solution

- Flow cytometry compatible tubes or plates

- Flow cytometer with 488 nm excitation and appropriate emission filters

Procedure:

Cell Preparation:

- Culture HEK293 cells stably expressing GFP-HaloTag7 fusion protein in complete medium at 37°C with 5% CO₂.

- Harvest cells at approximately 80% confluence using trypsin-EDTA.

- Count cells and resuspend in complete medium at a density of 0.5 × 10⁶ cells/mL.

Compound Treatment:

- Prepare an 8-point serial dilution of this compound in DMSO, typically ranging from 10 µM to 1 nM (final concentrations).

- Dilute compounds in cell culture medium to achieve the desired final concentrations, ensuring the DMSO concentration does not exceed 0.1% in all treatments.

- Add 100 µL of cell suspension (50,000 cells) to each well of a 96-well plate.

- Treat cells with HaloPROTAC dilutions, including controls:

- Negative control: DMSO-only treated cells

- Positive control: ent-HaloPROTAC (inactive enantiomer control)

- Background control: Untransfected HEK293 cells (for autofluorescence correction)

- Incubate cells for 24 hours at 37°C with 5% CO₂.

Flow Cytometry Analysis:

- After incubation, harvest cells using trypsin-EDTA and resuspend in PBS containing 2% FBS.

- Analyze samples using a flow cytometer with 488 nm excitation and appropriate emission filters for GFP detection.

- Record mean fluorescence intensity (MFI) for each sample, collecting data for at least 10,000 viable cells per condition.

- Perform three independent replicates for each treatment condition.

Data Analysis:

- Subtract background autofluorescence using values from untransfected cells.

- Normalize MFI values to DMSO-treated controls (100% protein levels).

- Plot normalized MFI against log-transformed HaloPROTAC concentration.

- Fit dose-response curves using four-parameter nonlinear regression to calculate DC₅₀ values.

- Determine maximal degradation (Dmax) from the curve plateau.

Troubleshooting Tips:

- If degradation efficiency is low, optimize incubation time (try 6, 12, 24, and 48 hours).

- If auto-inhibition is observed at higher concentrations (hook effect), include lower concentration points in the dilution series.

- Verify HaloPROTAC activity by including a positive control target with known degradation profile.

- Ensure cell viability is not compromised by treatment using appropriate viability dyes.

Monitoring Ternary Complex Formation

NanoBRET-Based Ternary Complex Assay

The formation of a productive ternary complex between the target protein, HaloPROTAC, and VHL E3 ligase is a critical initial step in the degradation process. This protocol utilizes NanoBRET technology to monitor ternary complex formation in live cells with high temporal resolution [3] [5]. The assay employs CRISPR/Cas9-edited cells with endogenously tagged target proteins and fluorescently labeled E3 ligase components to quantitatively measure complex formation kinetics [3].

Materials Required:

- HEK293 cells with endogenously HiBiT-tagged protein of interest (e.g., BRD4)

- HaloTag-VHL fusion construct (Promega)

- Nano-Glo Vivazine substrate (extended time-release formulation)

- HaloPROTAC compounds (dilution series in DMSO)

- White-walled 96-well tissue culture plates

- CLARIOstar plate reader with ACU (or comparable system with BRET capabilities)

Procedure:

Cell Preparation:

- Seed HEK293 cells expressing both HiBiT-tagged protein of interest and HaloTag-VHL fusion protein in white-walled 96-well plates at 30,000 cells/well.

- Culture cells for 24 hours to reach 70-80% confluence.

Substrate Addition:

- Replace media with fresh medium supplemented with 20 µM Nano-Glo Vivazine substrate.

- Incubate for 1 hour at 37°C, 5% CO₂ to allow substrate equilibration.

Compound Treatment and Kinetic Measurement:

- Treat cells with HaloPROTAC dilution series (typically 0.1 nM to 10 µM) or DMSO control.

- Immediately place plates in plate reader pre-warmed to 37°C with 5% CO₂.

- Collect kinetic BRET measurements using the following instrument settings:

- Optics: Multichromatic luminescence, plate mode kinetic

- Filters: 460-80 nm donor filter / 610 nm LP acceptor filter

- Measurement interval: 0.5 seconds

- Number of cycles: 120

- Cycle time: 180 seconds

- Total assay time: 6 hours

Data Analysis:

- Calculate BRET ratios as (acceptor emission at 610 nm) / (donor emission at 460 nm).

- Normalize BRET ratios to DMSO-treated controls.

- Plot normalized BRET ratios against time to visualize kinetic profiles.

- Generate dose-response curves at specific time points to quantify compound potency for ternary complex formation.

This assay typically shows rapid and dose-dependent ternary complex formation, with stable complexes observed within 3 hours of PROTAC treatment [3]. The high sensitivity of this approach allows detection of ternary complex formation at HaloPROTAC concentrations as low as 4 nM [3].

Mechanistic Validation Protocols

Specificity and Mechanism Confirmation

Validating that observed degradation occurs through the intended mechanism is crucial for interpreting HaloPROTAC experimental results. The following control experiments establish specificity and confirm VHL-dependent proteasomal degradation:

ent-HaloPROTAC Competition Assay:

- Treat GFP-HaloTag7 expressing cells with this compound (at DC₅₀ concentration) in the presence of increasing concentrations (0-10×) of ent-HaloPROTAC (the inactive enantiomer) [1].

- Measure degradation after 24 hours using flow cytometry as described in Section 3.2.

- Expected result: ent-HaloPROTAC should competitively inhibit degradation in a dose-dependent manner, confirming that degradation requires specific VHL binding [1].

Proteasome Inhibition Assay:

- Pre-treat cells with proteasome inhibitors (e.g., MG132, bortezomib) at recommended concentrations for 2 hours before HaloPROTAC addition.

- Co-incubate inhibitors with HaloPROTAC for an additional 6-24 hours.

- Measure target protein levels by flow cytometry or immunoblotting.